Acetylbupleurotoxin

Beschreibung

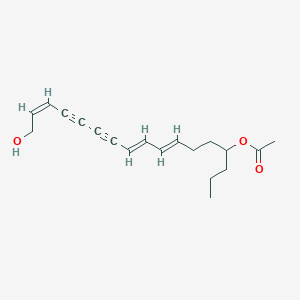

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVRHWQKJMBGD-XHWFXLNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111128-30-4 | |

| Record name | 14-Acetoxybupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Phytochemical Occurrence and Distribution of Acetylbupleurotoxin

Identification of Bupleurum longiradiatum as a Principal Botanical Source

Bupleurum longiradiatum Turcz. has been identified as a principal botanical source of acetylbupleurotoxin. This species, which is widely distributed in northeastern China, is known to contain toxic polyacetylenes, including both bupleurotoxin (B566319) and this compound. nih.govnih.gov These compounds are reported to be primarily present in B. longiradiatum, distinguishing it from other Bupleurum species. nih.gov Studies focusing on the phytochemical constituents of B. longiradiatum have led to the isolation and identification of several polyacetylenes, with this compound being among the notable compounds found. For instance, one study isolated eight new and six known polyacetylenes from the entire plant of B. longiradiatum. Another investigation specifically isolated this compound and bupleurotoxin from the ethyl acetate (B1210297) fraction derived from the root of B. longiradiatum.

Influence of Geographic and Environmental Factors on this compound Presence

The distribution and chemical composition of plants, including the presence and concentration of specific compounds like this compound, can be influenced by a variety of geographic and environmental factors. General environmental factors known to affect plant growth and secondary metabolite production include light, temperature, water availability, humidity, and nutrient levels. These factors can impact plant physiology and the biosynthetic pathways responsible for producing chemical compounds. Geographic features, such as altitude and latitude, along with environmental conditions like temperature and rainfall, are recognized as factors that can influence the distribution and characteristics of plant species.

While it is understood that environmental conditions can affect the phytochemical profiles of plants, specific detailed research findings or data tables directly correlating geographic or environmental factors with the presence or concentration of this compound in Bupleurum longiradiatum or other Bupleurum species are limited in the available information. The general principles of plant ecophysiology suggest that variations in growing conditions across different geographic locations could potentially lead to differences in the production of polyacetylenes, including this compound. However, further targeted research is needed to elucidate the specific impact of these factors on the occurrence and levels of this compound in its botanical sources.

Biosynthesis and Structural Characterization of Acetylbupleurotoxin

Elucidation of Biosynthetic Pathways for Polyacetylenes in Bupleurum Species

The biosynthesis of polyacetylenes in plants, including the Bupleurum genus, is generally understood to proceed via the crepenynate (B1232503) pathway. researchgate.netmdpi.comresearchgate.net This pathway begins with oleic acid, which undergoes sequential desaturation and acetylenation steps. mdpi.com Key intermediates in this route include linoleic acid, crepenynic acid, and dehydrocrepenynic acid, which serve as scaffolds for the diverse polyacetylene structures observed. mdpi.com While the general framework of the crepenynate pathway is established, the specific steps and enzymes leading to individual polyacetylenes like Acetylbupleurotoxin in Bupleurum are still areas of research. mdpi.com The complexity of the pathway allows for multiple oxidation and cyclization options, contributing to the structural diversity of polyacetylenes within the genus. mdpi.com

Enzymology and Genetic Regulation of this compound Production

The formation of triple bonds in polyacetylenes involves the oxidative dehydrogenation of existing double bonds, a crucial step catalyzed by specific enzymes, particularly fatty acid desaturases with diversified functionalities, such as Δ12-fatty acid desaturase and functionally divergent FAD2 enzymes. researchgate.net While the general enzymatic machinery for polyacetylene biosynthesis from fatty acids is being investigated in various plants, the specific enzymes and genes directly responsible for the production of this compound in Bupleurum species have not been fully elucidated in the provided search results. Research into the genetic regulation of secondary metabolite production in Bupleurum has primarily focused on compounds like saikosaponins, identifying gene families and transcription factors involved in their biosynthesis. nih.govmdpi.comresearchgate.netnih.gov However, detailed information on the genetic control specifically governing this compound synthesis is limited in the provided context.

Research on the Structural Relationship of this compound to Bupleurynol and Bupleurotoxin (B566319)

This compound is structurally related to other polyacetylenes found in Bupleurum longiradiatum, specifically Bupleurynol and Bupleurotoxin. scispace.comepdf.pub Spectroscopic evidence supports the structural relationships among these compounds. Bupleurynol is described as heptadecatren-(2Z, 8E, 10E)-diyne-(4,6)-ol-1. scispace.comepdf.pub Bupleurotoxin is identified as 14-hydroxyl-bupleurynol, indicating a hydroxyl group at the C-14 position of the Bupleurynol structure. scispace.comepdf.pub this compound is characterized as 14-acetoxy-bupleurynol, suggesting an acetoxy group (an acetylated hydroxyl group) at the C-14 position. scispace.comepdf.pub This indicates that this compound is an acetate (B1210297) derivative of Bupleurotoxin, with the hydroxyl group at C-14 being acetylated. scispace.comepdf.pubresearchgate.net Bupleuronol is also mentioned as 14-carbonyl-bupleurynol. scispace.comepdf.pub

The structural differences are summarized below:

| Compound | Structural Feature at C-14 | Base Structure |

| Bupleurynol | Hydroxyl group (-OH) | Heptadecatren-diyne-ol |

| Bupleurotoxin | Hydroxyl group (-OH) | Bupleurynol |

| This compound | Acetoxy group (-OCOCH₃) | Bupleurynol |

| Bupleuronol | Carbonyl group (=O) | Bupleurynol |

Note: While Bupleurotoxin is defined as 14-hydroxyl-bupleurynol, implying Bupleurynol is the base structure, the description of Bupleurynol itself includes a hydroxyl group at C-1. The specific position of the hydroxyl group in Bupleurynol's base name (heptadecatren-diyne-ol-1) suggests the primary alcohol is at C-1. The descriptions for Bupleurotoxin and this compound then indicate modifications at C-14 relative to this base structure.

Research comparing the NMR data of these compounds further supports these structural classifications. researchgate.net

Mechanistic Investigations of Acetylbupleurotoxin S Biological Activities

Advanced Studies on Acetylbupleurotoxin Neurotoxicity Mechanisms

The neurotoxicity associated with Bupleurum polyacetylenes, including this compound, is understood to target the brain and can manifest as epileptic seizures. nih.govresearchgate.net

Modulatory Effects on Gamma-Aminobutyric Acid (GABA) Receptor Signaling Pathways

Investigations have established a relationship between the neurotoxicity of Bupleurum polyacetylenes and the gamma-aminobutyric acid (GABA) receptor pathway. nih.govresearchgate.netresearchgate.netzu.edu.pk Polyacetylenes, such as bupleurotoxin (B566319), have been shown to inhibit GABA-induced currents (IGABA) in a competitive manner. nih.govresearchgate.netresearchgate.netzu.edu.pkacs.org This suggests that this compound, as a related neurotoxic polyacetylene, may exert its effects by interfering with inhibitory neurotransmission mediated by GABA receptors. nih.govresearchgate.netresearchgate.netzu.edu.pkacs.org GABA-A receptors are the main fast inhibitory neurotransmitter receptors in the mammalian brain and are targets for various drugs. frontiersin.orgnih.gov Their activation typically leads to neuronal hyperpolarization, which inhibits the firing of postsynaptic neurons. frontiersin.org The inhibition of GABA-induced currents by polyacetylenes could therefore lead to increased neuronal excitability, contributing to neurotoxic effects like seizures. nih.govresearchgate.netresearchgate.net

Cellular and Molecular Responses in Neural Tissues

While specific detailed studies on the cellular and molecular responses of neural tissues solely to this compound are limited in the provided search results, research on related Bupleurum polyacetylenes like bupleurotoxin offers insights. Studies using metabolomics have revealed that bupleurotoxin can induce severe morphological damage in the brain hippocampus of mice and perturb metabolites, with bioinformatics analysis indicating a strong correlation with the GABA receptor signaling pathway. acs.org This suggests that polyacetylenes can trigger cellular responses and alter metabolic profiles within neural tissue. acs.org Further research is needed to fully elucidate the specific cellular and molecular cascades initiated by this compound in neural tissues. Generally, cellular and molecular mechanobiology studies investigate how cells detect and respond to stimuli, which can involve complex signaling cascades and interactions within tissues. ibecbarcelona.euulaval.canih.gov Neural plasticity, the ability of neural tissue to change, involves cellular and molecular mechanisms, and can be influenced by toxic agents. nih.govbiorxiv.org

Comparative Analysis of Neurotoxic Potency with Related Polyacetylenes

This compound is recognized alongside bupleurotoxin and oenanthotoxin as having strong neurotoxicity among Bupleurum polyacetylenes. nih.govresearchgate.netresearchgate.net Comparative studies have indicated that the neurotoxic effects of Bupleurum polyacetylenes are a significant aspect of the toxicity observed in certain species of the genus. mdpi.comnih.govresearchgate.net While a specific detailed data table comparing the neurotoxic potency (e.g., LD50 values) of this compound directly against a wide range of related polyacetylenes was not extensively detailed in the search results, one source mentions the LD50 for bupleurotoxin in mice (i.p. injection) is 3.03 mg/kg and for this compound is 3.13 mg/kg. acs.org This suggests a comparable level of acute toxicity between these two specific Bupleurum polyacetylenes.

Table 1: Comparative Acute Toxicity of Selected Bupleurum Polyacetylenes in Mice (i.p. injection)

| Compound | LD50 (mg/kg) |

| Bupleurotoxin | 3.03 |

| This compound | 3.13 |

Note: Data extracted from acs.org. This table presents a limited comparison based on available data.

Research on Other Biological Interactions and Organ-Specific Effects

Beyond neurotoxicity, research has also explored other biological interactions and potential organ-specific effects related to Bupleurum components, which may indirectly shed light on the broader biological profile of polyacetylenes like this compound.

Investigation of Hepatotoxic Mechanisms Associated with Bupleurum Components

Certain Bupleurum species and their components have been associated with hepatotoxicity. nih.govmskcc.orgresearchgate.netdrugs.combvsalud.orgfrontiersin.org While saikosaponins are often considered the main components responsible for the hepatotoxicity of Bupleurum species like Bupleurum chinense, the complex nature of traditional Chinese medicine formulations and the presence of various compounds, including polyacetylenes, suggest that interactions between components may contribute to observed organ toxicity. researchgate.netbvsalud.orgfrontiersin.org Studies investigating the hepatotoxicity of Bupleurum chinense decoctions have used integrated approaches to identify potential hepatotoxic components, suggesting that the toxicity is a result of the interaction of various components. bvsalud.org Metabolomics analysis has also been employed to study the dose-effect/toxicity of Bupleuri Radix on the liver, indicating changes in metabolic pathways related to lipid metabolism, amino acid metabolism, and others. nih.gov While this compound has been reported to have a neurotoxic effect, some components in sibling species of Bupleuri Radix, including this compound and saikosaponin D, have been reported to have neurotoxic and hepatotoxic effects, respectively. nih.gov This highlights the potential for different components within Bupleurum to exert distinct organ-specific toxicities, although the direct role and mechanism of this compound in hepatotoxicity require further specific investigation.

Metabolomic Profiling of Biological Systems Following Exposure to Polyacetylenes

Metabolomic profiling is a technique used to measure low-molecular-weight metabolites in biological systems, providing insights into the dynamic response to various stimuli, including exposure to compounds. nih.govnih.gov This approach can be applied in toxicology to investigate changes induced by external agents and highlight potential biomarkers and mechanisms. nih.gov As mentioned earlier, metabolomic analysis in mice exposed to bupleurotoxin revealed perturbed metabolites and a correlation with the GABA receptor signaling pathway, illustrating the utility of metabolomics in understanding the molecular mechanisms of polyacetylene toxicity. acs.org Studies on Bupleuri Radix have also utilized metabolomics to understand the effects of its components on metabolic profiles in rats, linking changes in metabolites to observed biological responses. nih.govnih.gov Metabolomics can help in understanding complex biological systems and the impact of different parameters on metabolic pathways. researchgate.net While direct metabolomic profiling specifically focused on this compound exposure in various biological systems was not extensively detailed, the application of this technique to related polyacetylenes and Bupleurum extracts demonstrates its potential for elucidating the metabolic consequences of this compound exposure and identifying affected pathways. acs.orgnih.govnih.gov

Advanced Methodologies for Acetylbupleurotoxin Research

Analytical Chemistry Techniques for Isolation, Detection, and Quantification

The precise analysis of acetylbupleurotoxin from complex biological or botanical matrices relies on a suite of advanced analytical chemistry techniques. These methods offer the sensitivity, selectivity, and resolution required for accurate isolation, detection, and quantification.

Chromatographic Methods, including UPLC-PDA and GC-MS Applications

Chromatography is a foundational technique for separating mixture components. Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, speed, and sensitivity, making it highly suitable for analyzing complex plant extracts. When coupled with a Photodiode Array (PDA) detector, UPLC allows for the simultaneous quantification and spectral analysis of compounds like this compound. The PDA detector provides ultraviolet (UV) spectra for each peak, aiding in peak purity assessment and compound identification. This combination is ideal for the quantitative analysis of low-level impurities and target analytes in intricate matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. For a compound like this compound, derivatization may be required to increase its volatility. The technique separates compounds in the gas phase before they are ionized and detected by a mass spectrometer, which provides detailed mass fragmentation patterns that serve as a molecular fingerprint for identification. GC-MS is widely used in clinical toxicology and for the analysis of bioactive natural products.

| Technique | Principle | Primary Application for this compound | Key Advantages |

|---|---|---|---|

| UPLC-PDA | Separation in a liquid mobile phase under high pressure with UV-Vis detection across a range of wavelengths. | Quantification in plant extracts and biological fluids; purity assessment. | High resolution, speed, sensitivity, provides spectral data for peak identity and purity. |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification of the compound and its volatile metabolites, often after derivatization. | High sensitivity, provides structural information from fragmentation patterns. |

Advanced Mass Spectrometry for Metabolomic and Targeted Analysis (e.g., LC-Q-TOF-MS)

Advanced mass spectrometry, particularly when hyphenated with liquid chromatography, offers unparalleled capabilities for both broad and specific analyses. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) is a leading technique in this domain. It combines the separation power of LC with the high mass accuracy and resolution of a Q-TOF mass analyzer.

For metabolomic studies, LC-Q-TOF-MS can perform non-targeted analysis to screen for a wide range of metabolites of this compound in a biological system, helping to understand its biotransformation pathways. In targeted analysis, the same technique can be used to selectively detect and quantify this compound and its known metabolites with extremely high sensitivity and specificity, even in complex matrices like wine or biological tissues. The high mass accuracy allows for the confident determination of elemental compositions, which is a critical step in identifying unknown metabolites.

Spectroscopic Methods in Structural Elucidation Research

Once a compound like this compound is isolated, spectroscopic methods are indispensable for determining its precise molecular structure. These techniques probe the molecule with electromagnetic radiation to gain information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), NMR can reveal the chemical environment of each atom, how they are connected, and their spatial relationships. One-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for piecing together the complex carbon skeleton and stereochemistry of natural products.

Infrared (IR) Spectroscopy measures the vibrations of bonds within a molecule. Different functional groups (e.g., hydroxyls, carbonyls, esters) absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in this compound. This information is complementary to data from NMR and mass spectrometry in confirming the final structure.

| Spectroscopic Technique | Information Provided | Contribution to Structural Elucidation |

|---|---|---|

| NMR (¹H, ¹³C, 2D) | Provides data on the chemical environment, connectivity, and spatial arrangement of atoms. | Defines the carbon-hydrogen framework and stereochemistry. |

| IR Spectroscopy | Reveals the presence of specific functional groups based on bond vibrations. | Confirms the presence of groups such as ester (acetyl) and hydroxyl moieties. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental formula; provides fragmentation patterns. | Confirms molecular formula and provides clues about structural components. |

In Vitro Experimental Models for Mechanistic Elucidation and Screening

In vitro models provide controlled environments to investigate the biological effects of this compound at the cellular and tissue level, offering a cost-effective and high-throughput means for initial screening and mechanistic studies.

Primary Cell Cultures and Immortalized Cell Lines in Neuropharmacological Studies

To investigate the neuropharmacological properties of this compound, researchers utilize both primary cell cultures and immortalized cell lines. Primary neuronal cultures, derived directly from animal fetal tissue, are an accepted model for mechanistic and pharmacological studies as they closely resemble the in vivo environment. However, their use is limited by a short lifespan.

Immortalized cell lines, which can proliferate indefinitely, offer a more readily available and reproducible alternative. Cell lines of neuronal origin are extensively used to study the effects of neurotoxins on cell viability, morphology, and specific molecular pathways. These models are crucial for initial screening to determine a compound's neurotoxic potential and for elucidating the underlying mechanisms of action, such as impacts on specific receptors or signaling cascades.

Human Organ-on-a-Chip Systems in Predictive Biological Research

Organ-on-a-chip (OOC) technology represents a paradigm shift in preclinical research, bridging the gap between traditional cell cultures and whole-organism studies. These microfluidic devices are engineered to recreate the key functional and structural characteristics of human organs, such as the liver, heart, or brain. By culturing human cells in a microenvironment that mimics physiological conditions—including tissue-tissue interfaces and mechanical forces—these chips allow cells to behave more like they do in the human body.

In the context of this compound research, a "brain-on-a-chip" model could offer profound insights. Such a system could be used to predict the compound's effects on human neuronal function, its ability to cross the blood-brain barrier, and its potential for neurotoxicity with greater accuracy than animal models or simple 2D cell cultures. These platforms enable the study of complex biological responses and are increasingly used for predictive efficacy and toxicity evaluations in drug discovery. The integration of multiple organ chips can further model systemic effects and organ interactions.

Receptor Binding and Enzyme Inhibition Assays

Research into the molecular mechanism of this compound and related polyacetylenes from the Bupleurum genus has identified a key interaction with the central nervous system. The neurotoxicity of these compounds is linked to the γ-aminobutyric acid (GABA) receptor pathway. Specifically, these polyacetylenes act as competitive antagonists at GABA receptors, inhibiting GABA-induced currents (IGABA). This mechanism disrupts the primary inhibitory neurotransmission in the brain, leading to hyperexcitability and seizures.

Receptor binding assays are pivotal in quantifying the affinity of this compound for the GABAA receptor. These assays typically involve the use of radiolabeled ligands that are known to bind to specific sites on the GABAA receptor complex. By introducing this compound into the assay, researchers can measure its ability to displace the radioligand, thereby determining its binding affinity (Ki).

Enzyme inhibition assays are also relevant, particularly for understanding any potential metabolic pathways or off-target enzymatic interactions. While the primary target appears to be the GABA receptor, a complex neurotoxin could potentially interact with key enzymes in the nervous system, such as acetylcholinesterase (AChE), which is critical for neurotransmitter regulation. A standard approach would involve measuring the activity of the enzyme in the presence of varying concentrations of this compound to determine if it acts as an inhibitor and to calculate its half-maximal inhibitory concentration (IC50).

Table 1: Illustrative Data from In Vitro Assays for this compound This table presents hypothetical data based on typical findings for neurotoxins targeting GABA receptors.

| Assay Type | Target | Methodology | Key Parameter | Hypothetical Result |

|---|---|---|---|---|

| Receptor Binding Assay | GABAA Receptor | Competitive displacement of [3H]-Muscimol | Binding Affinity (Ki) | Low nanomolar (nM) range |

| Enzyme Inhibition Assay | Acetylcholinesterase (AChE) | Ellman's Reagent-based colorimetric assay | IC50 | Micromolar (µM) range or no significant inhibition |

In Vivo Animal Models in Biological Activity Research

The primary toxicological manifestation of polyacetylenes from Bupleurum, including this compound, is severe neurotoxicity characterized by epileptic seizures. Rodent models, such as mice and rats, are fundamental for studying these neurological effects in a whole-organism context.

In such studies, rodents are administered purified this compound, and a battery of behavioral and physiological parameters are monitored. Key neurological responses observed would include tremors, convulsions, and severe seizures. Behavioral tests like the open field test and elevated plus maze can be used to assess anxiety and locomotor activity changes preceding or following seizure activity. To understand the pathophysiology, electroencephalography (EEG) is employed to record brain electrical activity, providing direct evidence of seizure events and their origin within the brain. Post-mortem histological analysis of brain tissue, particularly regions like the hippocampus, is conducted to identify any neuronal damage or lesions resulting from the induced seizures.

Table 2: Example of a Seizure Scoring System in a Rodent Model for this compound Based on the Racine scale for seizure assessment.

| Score | Observed Neurological Response | Example Behavioral Manifestation |

|---|---|---|

| 0 | No response | Normal behavior |

| 1 | Facial and mouth twitching | Myoclonic jerks of the vibrissae |

| 2 | Head nodding | Rhythmic head movements |

| 3 | Forelimb clonus | Jerking or "boxing" movements of forelimbs |

| 4 | Rearing with forelimb clonus | Animal stands on hind legs with continued forelimb clonus |

| 5 | Loss of posture and generalized tonic-clonic seizure | Falling, severe convulsions of all limbs |

While the primary target of this compound is the central nervous system, investigating potential organ-specific systemic toxicity is a crucial component of a comprehensive toxicological assessment. Animal models are essential for this purpose, as they allow for the evaluation of effects on various organ systems following systemic exposure.

Following administration of this compound to rodents, researchers collect blood and tissue samples to perform a range of analyses. Blood chemistry panels can reveal signs of liver or kidney damage through markers like alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), blood urea (B33335) nitrogen (BUN), and creatinine. Histopathological examination of major organs—including the liver, kidneys, heart, lungs, and spleen—is performed to identify any cellular damage, inflammation, or other pathological changes that are not apparent from blood markers alone. While some compounds from Bupleurum species are noted for hepatoprotective effects, high doses can be hepatotoxic, making the liver a key organ for evaluation.

The use of animal models for polyacetylene research comes with specific methodological considerations. A major challenge highlighted in the study of toxic polyacetylenes from Bupleurum is the difficulty in obtaining large quantities of the purified compounds required for extensive in vivo testing. This limitation necessitates highly efficient and well-designed experimental protocols to maximize the data obtained from a small amount of substance.

Advancements in animal model utilization can help address these challenges. The use of transgenic animal models, for instance, could allow for the investigation of specific molecular pathways involved in this compound toxicity. Furthermore, the implementation of advanced, non-invasive imaging techniques such as magnetic resonance imaging (MRI) or positron emission tomography (PET) in rodent studies could provide real-time data on brain activity and potential organ damage, reducing the number of animals needed for terminal histological endpoints. There is also a continuous effort to refine animal studies to minimize distress and adhere to the 3Rs principles (Replacement, Reduction, and Refinement), which is particularly relevant when studying compounds that induce severe effects like seizures.

Future Directions and Interdisciplinary Perspectives in Acetylbupleurotoxin Studies

Unraveling Complex Molecular Pathways and Network Interactions in Biological Systems

Understanding how Acetylbupleurotoxin interacts within the complex web of biological systems is a key area for future research. Polyacetylenes, including this compound, have been shown to influence various signaling pathways, impacting processes such as inflammation, apoptosis, and cell cycle regulation. researchgate.net Previous research on related polyacetylenes, such as bupleurotoxin (B566319), has indicated interactions with the γ-aminobutyric acid (GABA) receptor pathway, suggesting a potential target for neurotoxic effects. nih.govacs.orgresearchgate.net

Future studies could utilize advanced techniques such as metabolomics and network analysis to construct biological association networks and identify key pathways affected by this compound. acs.orgresearchgate.net The Ingenuity Pathway Analysis (IPA) software, for instance, can be used to analyze the interplays among metabolites, proteins, gene pathways, cell phenotypes, and disease progression. acs.org This approach can help in understanding how this compound perturbs metabolic profiles and influences relevant metabolic pathways. acs.org

Furthermore, investigating higher-order interactions beyond simple pairwise relationships in biological networks is crucial for a comprehensive understanding of cellular processes. biorxiv.org Molecular networking has become a key method to visualize and annotate the chemical space in non-targeted mass spectrometry data, which can be applied to study the complex interactions of this compound and related compounds. researchgate.net

Development of Novel Research Paradigms for Polyacetylene Bioactivity

Developing novel research paradigms is essential to fully characterize the bioactivity of polyacetylenes like this compound. Given the often unstable nature of polyacetylenes, new analytical technologies and methods for preparing reference substances are needed for comprehensive quality assessment and further utilization of Bupleurum plants. nih.govnih.gov

Research paradigms could shift towards integrating various "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to gain a holistic view of the biological effects of this compound. acs.org This integrative approach, combined with bioinformatics analysis and molecular networking, can help in identifying key molecular targets and understanding the mechanisms underlying the observed bioactivities. acs.orgresearchgate.net

Innovative screening techniques for identifying bioactive compounds in natural products can also be adapted and improved for studying polyacetylenes. researchgate.net This could involve techniques such as cell culture-based assays, affinity-based methods, and the use of biosensors and fluidic chips to efficiently screen for specific interactions and activities. researchgate.net

Translational Research Opportunities in Chemical Biology and Neurosciences

This compound and other Bupleurum polyacetylenes present potential opportunities for translational research, particularly in the fields of chemical biology and neurosciences. Translational research aims to bridge the gap between basic scientific discoveries and their practical application in improving human health. amsterdamumc.orgparisbraininstitute.org

Given the observed neurotoxicity of certain Bupleurum polyacetylenes and their interaction with the GABAergic system, future translational research could focus on understanding these mechanisms in detail to inform the development of potential therapeutic agents for neurorelated disorders. nih.govacs.org While polyacetylenes can be toxic, understanding the molecular basis of this toxicity can also provide insights into potential therapeutic windows or lead to the design of modified compounds with improved safety profiles. acs.org

Translational research in chemical biology could explore the potential of this compound as a tool for probing specific biological pathways or targets. jncasr.ac.in This could involve using the compound or its derivatives as chemical probes to modulate protein function or cellular processes, thereby aiding in the discovery and validation of new drug targets.

In neurosciences, translational research could investigate the potential of polyacetylenes as leads for developing therapies for neurological conditions where the GABAergic system is implicated. nih.govacs.orgtransbiomedicine.comusc.edu This would involve moving from basic research on the compound's interaction with GABA receptors to preclinical studies and potentially, in the long term, clinical applications, while strictly adhering to ethical guidelines and safety assessments (though the details of safety/dosage are outside the scope of this article). The discrepancy between preclinical and clinical trial efficacy observed in other areas of translational stroke research highlights the challenges and the need for robust study designs in this field. transbiomedicine.com Interdisciplinary collaboration between chemists, biologists, pharmacologists, and neuroscientists is crucial for successful translational research in this area. parisbraininstitute.org

Table 1: Compound Names and PubChem CIDs

| Compound | PubChem CID |

| This compound | 6442247 |

| Bupleurotoxin | 6442246 |

| Oenanthotoxin | 15517 |

Table 2: Potential Research Areas and Methodologies

| Research Area | Potential Methodologies | Relevant Outline Section |

| Unraveling Molecular Pathways | Metabolomics, Network Analysis (e.g., IPA), Molecular Networking, "Omics" integration | 6.1 |

| Studying Network Interactions | Bioinformatics Analysis, Hypergraph models | 6.1 |

| Developing Novel Research Paradigms for Polyacetylene Bioactivity | Advanced Analytical Technologies, Improved Screening Techniques, Integrated "Omics" | 6.2 |

| Translational Research in Chemical Biology | Chemical Probes, Target Identification and Validation | 6.3 |

| Translational Research in Neurosciences | Preclinical Studies on GABAergic System, Interdisciplinary Collaboration | 6.3 |

Q & A

Q. How can researchers address gaps in the existing literature on this compound’s ecological roles?

- Methodological Answer : Conduct field studies to quantify this compound concentrations in Bupleurum habitats, paired with ecological surveys of herbivore interactions. Use stable isotope tracing to track toxin transfer through food webs. Compare findings with phylogenetically related species to infer evolutionary significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.